N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride
Overview
Description
“N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C8H12N2 · 2HCl . It has a molecular weight of 209.12 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to an ethanamine group. The ethanamine group is further substituted with a methyl group .Physical And Chemical Properties Analysis
“this compound” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 229.2±15.0 °C at 760 mmHg , and a flash point of 92.4±20.4 °C . The compound is also characterized by a number of other properties, such as molar refractivity, polar surface area, and molar volume .Scientific Research Applications
DNA Binding and Cytotoxicity Studies : Studies have shown that Cu(II) complexes with tridentate ligands, closely related to N-Methyl-2-(pyridin-3-yl)ethanamine dihydrochloride, exhibit significant DNA binding capabilities, indicating potential applications in targeting genetic material for therapeutic purposes. These complexes have been characterized for their nuclease activity and cytotoxic effects on cancer cell lines, demonstrating low toxicity and suggesting potential for cancer treatment (Kumar et al., 2012).
Catalysis in Organic Synthesis : Palladium(II) complexes involving derivatives of pyridinyl ethanamine ligands have been utilized as catalysts for the methoxycarbonylation of olefins. These studies highlight the role of such complexes in facilitating the production of esters, which are crucial intermediates in the synthesis of various organic compounds (Zulu et al., 2020).
Ethylene Dimerization Catalysts : Research into the use of (imino)pyridine palladium(II) complexes as catalysts for ethylene dimerization has shown that these systems can selectively produce ethylene dimers. Theoretical and experimental approaches have been employed to understand the mechanism and improve the selectivity and efficiency of these catalytic processes (Nyamato et al., 2015).
Corrosion Inhibition : Schiff bases derived from pyridinyl ethanamine compounds have been evaluated as corrosion inhibitors for carbon steel in acidic environments. Their effectiveness in preventing corrosion suggests potential applications in industrial processes and maintenance (Hegazy et al., 2012).
properties
IUPAC Name |
N-methyl-2-pyridin-3-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-9-6-4-8-3-2-5-10-7-8;;/h2-3,5,7,9H,4,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNPZPFIFWNIMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=CC=C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592116 | |
Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1003561-87-2 | |
Record name | N-Methyl-2-(pyridin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40592116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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